history and discovery of [2.2]paracyclophane
history and discovery of [2.2]paracyclophane
An In-depth Technical Guide to the History and Discovery of [2.2]Paracyclophane
Introduction
[2.2]Paracyclophane, a fascinating molecule in the realm of organic chemistry, consists of two benzene (B151609) rings held in a face-to-face arrangement by two ethylene (B1197577) bridges.[1] This unique, strained architecture results in significant transannular electronic interactions and distinct chemical properties that have captivated scientists for over seven decades.[2][3] The molecule's rigid framework and the proximity of the π-systems lead to a "bent and battered" structure, which is the source of its unique reactivity and chiroptical properties.[3] Since its discovery, [2.2]paracyclophane has evolved from a synthetic curiosity into a versatile building block in asymmetric catalysis, materials science, and polymer chemistry.[2][4][5] This guide provides a comprehensive overview of its history, key structural data, foundational experimental protocols, and logical workflows for its synthesis and discovery.
History and Key Discoveries
The journey of [2.2]paracyclophane began in the mid-20th century, marking a significant milestone in the study of strained aromatic systems.
Initial Isolation and Synthesis
The first isolation of [2.2]paracyclophane was reported by C. J. Brown and A. C. Farthing in 1949.[3][6] They discovered the compound as a product from the gas-phase pyrolysis of p-xylene (B151628) at low pressure.[3][7] This method, however, was not a controlled synthesis and the structure of the resulting "di-p-xylylene" was yet to be definitively confirmed.
A more deliberate and rational synthesis was developed two years later by Donald J. Cram and H. Steinberg in 1951.[2][3] Their approach involved an intramolecular Wurtz coupling reaction, which provided a more reliable method for producing the cyclophane structure and paved the way for systematic studies of its properties.[8]
Structural Elucidation
The definitive three-dimensional structure of [2.2]paracyclophane was confirmed through X-ray crystallography. Pioneering work by C. J. Brown in the early 1950s revealed the molecule's key features: the boat-like distortion of the benzene rings and the close intramolecular distance between them, which ranges from 2.78 Å to 3.09 Å.[1][9] This is significantly shorter than the typical van der Waals distance of 3.40 Å between parallel π-systems, indicating strong transannular interactions.[1] The strain energy of the molecule is considerable, estimated to be around 31 kcal/mol.[1]
Quantitative Data
The unique structure of [2.2]paracyclophane has been extensively studied. The following tables summarize key quantitative data derived from spectroscopic and crystallographic analyses.
Structural Parameters from X-ray Crystallography
The data below represents typical bond lengths and angles, highlighting the structural distortion from an ideal benzene ring.
| Parameter | Value | Reference |
| Inter-ring Distance | ||
| C-C (non-bridgehead) | 2.78 Å | [1] |
| C-C (bridgehead) | 3.09 Å | [1] |
| Ethylene Bridge | ||
| Csp3-Csp3 Bond Length | 1.558 - 1.598 Å | [9][10] |
| Csp2-Csp3 Bond Length | 1.511 - 1.521 Å | [10] |
| Csp2-Csp3-Csp3 Angle | 113.7 - 113.9° | [10] |
| Aromatic Deck | ||
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å | [3] |
| Strain Energy | 31 kcal/mol | [1] |
Nuclear Magnetic Resonance (NMR) Data
The chemical shifts are highly characteristic due to the shielding effect of the opposing aromatic ring. Data is for the parent compound in CDCl3.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference |
| ¹H-NMR | Aromatic Protons | 6.48 | [10] |
| Methylene Protons (exo) | 3.05 - 3.15 (m) | [11] | |
| Methylene Protons (endo) | 2.95 - 3.05 (m) | [11] | |
| ¹³C-NMR | Aromatic Carbons | 132.7 - 140.9 | [2] |
| Methylene Carbons | 34.8 - 35.2 | [2] |
Key Experimental Protocols
The following sections detail the methodologies for two seminal syntheses of [2.2]paracyclophane and a representative functionalization reaction.
Brown and Farthing's Pyrolysis Method (1949)
This method involves the high-temperature decomposition of p-xylene to form the reactive intermediate p-xylylene, which then dimerizes.
-
Apparatus: A quartz tube heated by an electric furnace, connected to a series of cold traps.
-
Procedure:
-
p-Xylene vapor is passed through the quartz tube heated to approximately 950 °C under reduced pressure (e.g., 1-10 mmHg).
-
The pyrolyzed gas, containing p-xylylene, is rapidly cooled in a series of traps.
-
A polymeric film of poly(p-xylylene) forms on the surfaces.
-
[2.2]Paracyclophane is isolated as a minor product by extraction of the polymer with a suitable solvent (e.g., chloroform) followed by recrystallization.[6][7]
-
Cram and Steinberg's Acyloin Condensation Route (1951)
This represents the first rational, multi-step synthesis of the [2.2]paracyclophane core.
-
Starting Material: Diethyl 4,4'-dicarboxybibenzyl.
-
Key Steps:
-
Acyloin Condensation: The starting diester is treated with molten sodium in refluxing xylene under a nitrogen atmosphere to effect an intramolecular acyloin condensation, yielding a cyclic acyloin.
-
Reduction: The resulting acyloin is reduced to the corresponding diol using a Clemmensen or Wolff-Kishner reduction.
-
Dehydration and Rearrangement: The diol is then treated with acid to facilitate dehydration and rearrangement, ultimately forming the [2.2]paracyclophane skeleton.[8] Note: This route was foundational but is often superseded by methods with higher yields.
-
Modern Synthesis: Nitration of [2.2]Paracyclophane
This protocol describes a common electrophilic aromatic substitution to produce a key monosubstituted derivative, 4-nitro[2.2]paracyclophane, which is a precursor for many other functionalized cyclophanes.[12][13]
-
Reagents: [2.2]Paracyclophane, concentrated nitric acid (HNO₃), glacial acetic acid (CH₃COOH).
-
Procedure:
-
[2.2]Paracyclophane is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 5 °C.
-
A solution of concentrated nitric acid in glacial acetic acid is added dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 5 °C for an additional 2 hours.
-
The mixture is then poured into ice water, leading to the precipitation of the crude product.
-
-
Purification:
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude product is dried and then purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 4-nitro[2.2]paracyclophane.[12][14]
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epub.jku.at [epub.jku.at]
- 13. aquila.usm.edu [aquila.usm.edu]
- 14. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
